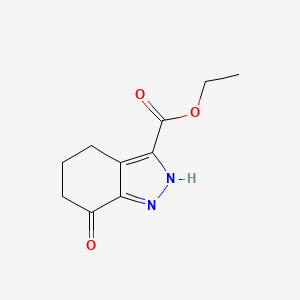

7-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves several steps. One method involves the use of sodium hydride in THF at 0 degrees Celsius for 1 hour, followed by refluxing in THF for 15 hours . Another method involves the use of trifluoroacetic acid and trifluoroacetic anhydride at 20 degrees Celsius for 1 hour .Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate include a molecular weight of 207.23 . The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.68 to 2.73, indicating its lipophilicity . Its water solubility ranges from 0.167 mg/ml to 1.18 mg/ml .科学研究应用

合成与表征

7-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯是合成各种化合物的关键中间体。例如,Ghelani、Khunt 和 Naliapara (2017) 使用该化合物合成了新型带有恶二唑的吲唑衍生物。他们的研究重点是这些新型化合物的抗菌活性,突出了其在药物研究中的潜力 (Ghelani、Khunt 和 Naliapara,2017)。

化学反应和衍生物

已经探索了该化合物在各种化学反应中的作用。例如,Bonanomi 和 Palazzo (1977) 研究了 1H-吲唑-3-醇与氯乙酸乙酯之间的反应,产生了具有潜在药理应用的各种乙酯 (Bonanomi 和 Palazzo,1977)。此外,Škarić 等人 (1969) 从相关化合物合成了异构的四氢-3-氧代-2H-吲唑羧酸,为有机化学领域做出了贡献 (Škarić 等人,1969)。

药理潜力

研究还探讨了该化合物衍生物的药理潜力。例如,Nagakura 等人 (1979) 合成了一系列具有显着抗炎活性的四氢吲唑羧酸 (Nagakura 等人,1979)。这凸显了该化合物在药学中开发新治疗剂的相关性。

安全和危害

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

The primary targets of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the regulation of cell cycle and volume, making them important targets in the treatment of diseases such as cancer .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This interaction results in the disruption of the normal function of these kinases, thereby affecting the progression of diseases such as cancer .

Biochemical Pathways

The compound’s action on CHK1, CHK2, and SGK kinases affects the biochemical pathways associated with cell cycle regulation and volume control . The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

Its effectiveness against certain cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth. For instance, one study found that a related compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

属性

IUPAC Name |

ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFPYFSAQLHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)

![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)